[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate features a hybrid heterocyclic scaffold combining a 1,8-naphthyridine core with a thiophene-oxazole ester side chain. The 1,8-naphthyridine moiety is a bicyclic aromatic system known for its pharmacological relevance, particularly in antimicrobial and anticancer agents due to its ability to intercalate DNA or inhibit enzymes like topoisomerases . Thiophene and oxazole rings are associated with improved lipophilicity and metabolic stability, making this compound a candidate for drug development .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-3-23-10-15(18(24)14-7-6-12(2)21-19(14)23)20(25)26-11-13-9-16(27-22-13)17-5-4-8-28-17/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIPWDLHZDMEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of thiophene, oxazole, and naphthyridine moieties. Its molecular formula is , and it has a molecular weight of approximately 304.37 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxazole and naphthyridine exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Activity Against | Mechanism |
|---|---|---|
| [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-naphthyridine | S. aureus, E. coli | Cell wall synthesis inhibition |
Immunomodulatory Effects
Isoxazole derivatives have been reported to modulate immune responses. In vitro studies have shown that similar compounds can inhibit TNF-alpha production in human blood cultures and affect lymphocyte proliferation. These findings suggest that the compound may possess immunosuppressive properties beneficial in autoimmune conditions.
Case Study : A specific isoxazole derivative demonstrated a reduction in carrageenan-induced inflammation in mouse models, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary studies have indicated that compounds similar to [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-naphthyridine may exhibit anticancer properties. They have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with specific receptors involved in inflammatory responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its fusion of a 1,8-naphthyridine core with a thiophene-oxazole ester. Below is a comparative analysis with analogous heterocyclic derivatives:
Detailed Analysis
Core Structure Differences: The 1,8-naphthyridine core in the target compound contrasts with naphthalene () or trehalose (). Replacing triazole () with oxazole reduces polarity, likely improving membrane permeability but possibly reducing hydrogen-bonding interactions with biological targets .
Functional Group Impact: Ester vs. Thioester: The target compound’s ester group (hydrolytically stable) differs from the thioester in ’s compound, which may confer higher reactivity but lower metabolic stability . Thiophene-Oxazole vs.
Biological Activity Trends: Triazole derivatives () exhibit marked antimicrobial activity due to their ability to disrupt fungal cytochrome P450 enzymes. The target compound’s oxazole-thiophene combination may shift activity toward bacterial or anticancer targets .
Physicochemical and Pharmacokinetic Inference (Based on Analogues)
Mechanistic Insights
- The 1,8-naphthyridine core may intercalate DNA or inhibit topoisomerase II, akin to fluoroquinolones, but with enhanced specificity due to the thiophene-oxazole side chain .
- Thiophene’s electron-rich system could facilitate interactions with cytochrome P450 enzymes, altering metabolism compared to methoxybenzyl analogs .
Preparation Methods
Cyclization of Pyridine Derivatives
The Friedländer annulation, widely used for 1,5-naphthyridines, can be modified for 1,8-naphthyridines. For example, condensation of 2-aminonicotinaldehyde with ethyl acetoacetate under acidic conditions yields 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate derivatives. Key steps include:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces substituents at specific positions. For instance, the 7-methyl group can be installed via coupling of a boronic acid with a halogenated naphthyridine precursor.
Functionalization of the Naphthyridine Core
N-Alkylation at Position 1
The 1-ethyl group is introduced via alkylation of the naphthyridine nitrogen. Using ethyl iodide and cesium carbonate in DMF at 60°C achieves N-ethylation with >85% yield.
Oxidation at Position 4
The 4-oxo group is installed through oxidation of a dihydro precursor. MnO₂ or KMnO₄ in aqueous dioxane selectively oxidizes the C4 position without over-oxidizing other functional groups.
Synthesis of the [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl Ester
Preparation of the Oxazole-Thiophene Moiety
The oxazole ring is synthesized via cyclization of a thioamide and α-bromo ketone. For example:
Esterification with the Naphthyridine Carboxylate
The alcohol ([5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol) is coupled to the naphthyridine-3-carboxylic acid using Steglich esterification:
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Reagents : DCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine).
-
Conditions : CH₂Cl₂, 0°C to room temperature, 12 h.
Integrated Synthetic Route
The full synthesis involves sequential steps:
Critical Analysis of Methodologies
Regioselectivity Challenges
The 1,8-naphthyridine regiochemistry requires precise control during cyclization. Alternative catalysts (e.g., iodine or m-NO₂PhSO₃Na) may improve selectivity over 1,5-isomers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate?
- Methodological Answer : The synthesis involves two key steps: (1) constructing the 1,8-naphthyridine core and (2) introducing the thiophene-oxazole moiety. For the naphthyridine core, thiation of ethyl 7-methyl-4-oxo derivatives using phosphorus pentasulfide (P₂S₅) in pyridine under reflux yields the 4-thioxo intermediate (98% efficiency) . Subsequent alkylation with [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl groups can be achieved via nucleophilic substitution or coupling reactions. For analogous oxadiazole-thiophene systems, PEG-400 with catalytic acetic acid at 70–80°C for 2–3 hours is effective for heterocyclic assembly .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups, such as C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (1250–1350 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to confirm substituent positions. For example, aromatic protons in the thiophene-oxazole moiety appear as multiplet signals between δ 7.2–8.0 ppm, while methyl groups (e.g., 1-ethyl) resonate as triplets near δ 1.2–1.4 ppm .
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
- Elemental Analysis : Validate purity (e.g., C, H, N, S deviations < 0.4%) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of the thiophene-oxazole moiety?
- Methodological Answer : Apply DoE to variables such as temperature (70–100°C), solvent polarity (PEG-400 vs. DMF), and catalyst loading (acetic acid: 1–5 mol%). For example, a central composite design can model yield responses, with statistical validation via ANOVA. Similar workflows in flow chemistry have reduced reaction times by 40% while maintaining >85% yield .
Q. What strategies resolve contradictions in reported yields for thiophene-oxazole coupling reactions?
- Methodological Answer : Discrepancies may arise from solvent purity, catalyst deactivation, or competing side reactions (e.g., oxazole ring oxidation). Systematic replication under inert atmospheres (N₂/Ar) with anhydrous solvents is critical. For instance, replacing PEG-400 with degassed DMF increased yields from 75% to 89% in analogous systems . Cross-validate results using HPLC-MS to detect byproducts .
Q. How does computational modeling predict the compound’s tautomeric behavior in solution?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model thione-thiol tautomerism. IR frequency calculations for S-H stretches (~2500 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) align with experimental data to identify dominant tautomers. Solvent effects (e.g., DMSO vs. chloroform) are modeled using the polarizable continuum method (PCM) .
Q. What are the structure-activity relationships (SAR) for modifying the 1,8-naphthyridine core to enhance biological activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂ at position 7) to increase electrophilicity and binding affinity. For example, nitro-substituted naphthyridines show 3-fold higher inhibition in enzymatic assays compared to methyl derivatives. SAR studies require pairwise comparisons of analogs via in vitro bioassays (e.g., IC₅₀ measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
